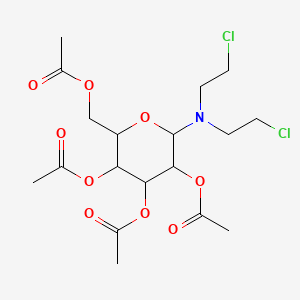
2,3,4,6-Tetra-O-acetyl-N,N-bis(2-chloroethyl)hexopyranosylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylglucopyranose: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a glucopyranose ring substituted with bis(2-chloroethyl)amino and tetraacetyl groups, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylglucopyranose typically involves multiple steps, starting with the protection of the hydroxyl groups on the glucopyranose ring. This is followed by the introduction of the bis(2-chloroethyl)amino group through nucleophilic substitution reactions. The final step involves the acetylation of the remaining hydroxyl groups to yield the tetraacetyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
D-1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylglucopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of amino or thiol derivatives.
Aplicaciones Científicas De Investigación
D-1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylglucopyranose has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and mechanisms.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.
Industry: The compound’s unique chemical properties make it valuable in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which D-1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylglucopyranose exerts its effects involves its interaction with specific molecular targets. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. This interaction can disrupt normal cellular processes, making the compound useful in studying cell biology and developing therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4-O-tetraacetyl-beta-D-ribopyranose
- 1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylmannopyranose
Uniqueness
Compared to similar compounds, D-1-Deoxy-1-(bis(2-chloroethyl)amino)-2,3,4,6-O-tetraacetylglucopyranose stands out due to its specific substitution pattern on the glucopyranose ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
82198-59-2 |
|---|---|
Fórmula molecular |
C18H27Cl2NO9 |
Peso molecular |
472.3 g/mol |
Nombre IUPAC |
[3,4,5-triacetyloxy-6-[bis(2-chloroethyl)amino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H27Cl2NO9/c1-10(22)26-9-14-15(27-11(2)23)16(28-12(3)24)17(29-13(4)25)18(30-14)21(7-5-19)8-6-20/h14-18H,5-9H2,1-4H3 |
Clave InChI |
DJUWKQJNJVMFIU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)N(CCCl)CCCl)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


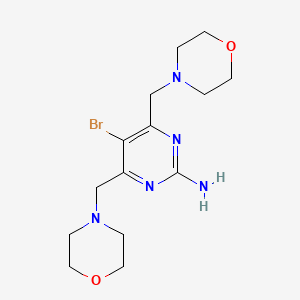
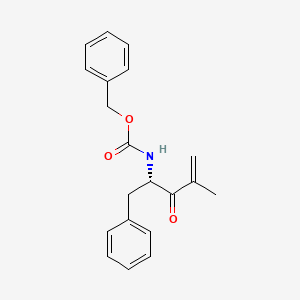

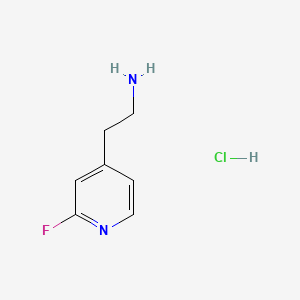
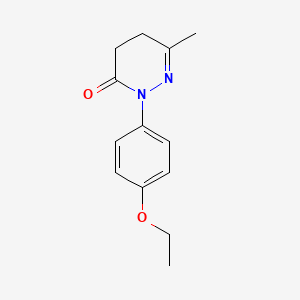
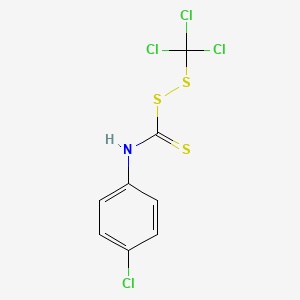
![N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B14003291.png)
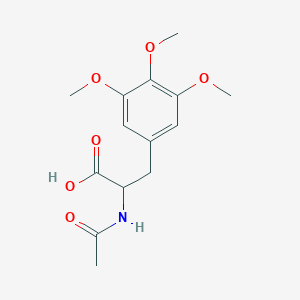
![2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine](/img/structure/B14003298.png)
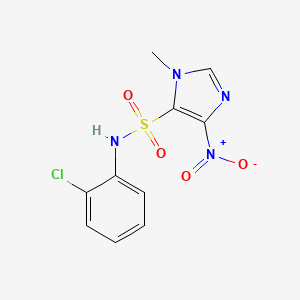
![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B14003309.png)
![2,2,2-Trichloro-n-[4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B14003315.png)
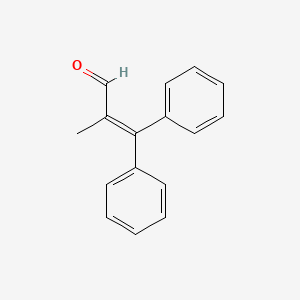
![1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B14003326.png)
